molecular formula C74H126F3N23O21 B6295544 Tau Peptide (268-282) Trifluoroacetate CAS No. 330456-37-6

Tau Peptide (268-282) Trifluoroacetate

Cat. No.: B6295544
CAS No.: 330456-37-6
M. Wt: 1730.9 g/mol
InChI Key: LRZHWRHXVGITJP-XEFRUYGVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tau Peptide (268-282) Trifluoroacetate is a synthetic peptide derived from the tau protein, specifically from the amino acid sequence 268 to 282. Tau proteins are microtubule-associated proteins that play a crucial role in stabilizing microtubules in neurons. The peptide is often used in research related to neurodegenerative diseases, such as Alzheimer’s disease, where tau protein aggregation is a hallmark.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tau Peptide (268-282) Trifluoroacetate typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: Each amino acid is coupled to the growing chain using reagents like HBTU or DIC in the presence of a base such as DIPEA.

    Deprotection: The temporary protecting group (usually Fmoc) is removed using a solution of piperidine in DMF.

    Cleavage: The completed peptide is cleaved from the resin using trifluoroacetic acid (TFA), which also removes side-chain protecting groups.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and consistency. Purification is typically achieved through high-performance liquid chromatography (HPLC), and the final product is lyophilized to obtain a stable powder.

Chemical Reactions Analysis

Types of Reactions

Tau Peptide (268-282) Trifluoroacetate can undergo various chemical reactions, including:

    Oxidation: This can occur at methionine residues, leading to the formation of methionine sulfoxide.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols using reducing agents like DTT or TCEP.

    Substitution: Amino acid residues can be substituted through site-directed mutagenesis to study structure-function relationships.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: DTT (dithiothreitol) or TCEP (tris(2-carboxyethyl)phosphine).

    Substitution: Site-directed mutagenesis using reagents like oligonucleotides and DNA polymerase.

Major Products

The major products of these reactions depend on the specific modifications made. For example, oxidation of methionine results in methionine sulfoxide, while reduction of disulfide bonds yields free thiols.

Scientific Research Applications

Tau Peptide (268-282) Trifluoroacetate is widely used in scientific research, particularly in the study of neurodegenerative diseases. Some key applications include:

    Chemistry: Used as a model peptide to study peptide synthesis and modification techniques.

    Biology: Investigates the role of tau protein in microtubule stabilization and its aggregation in tauopathies.

    Medicine: Serves as a tool to develop diagnostic assays and therapeutic strategies for Alzheimer’s disease and other tauopathies.

    Industry: Utilized in the development of peptide-based drugs and diagnostic kits.

Mechanism of Action

Tau Peptide (268-282) Trifluoroacetate exerts its effects by mimicking a segment of the tau protein. It can interact with microtubules, promoting their assembly and stabilization. In pathological conditions, this peptide can aggregate, forming structures similar to those found in neurofibrillary tangles in Alzheimer’s disease. The molecular targets include microtubules and other tau proteins, and the pathways involved are related to microtubule dynamics and protein aggregation.

Comparison with Similar Compounds

Similar Compounds

    Tau Peptide (275-280): Another segment of the tau protein, often used in aggregation studies.

    Tau Peptide (306-311): Known for its role in forming paired helical filaments in Alzheimer’s disease.

Uniqueness

Tau Peptide (268-282) Trifluoroacetate is unique due to its specific sequence, which includes the aggregation-prone hexapeptide motif VQIINK. This motif is critical for studying the aggregation behavior of tau proteins and developing therapeutic strategies targeting tauopathies.

Properties

IUPAC Name

(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2R)-4-amino-2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[2-[[2-[[(2S)-1-[(2S)-5-amino-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoyl]amino]hexanoyl]amino]hexanoyl]amino]-4-methylpentanoic acid;2,2,2-trifluoroacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C72H125N23O19.C2HF3O2/c1-9-40(7)59(69(110)90-49(32-54(79)98)66(107)87-45(19-12-15-27-74)62(103)86-46(20-13-16-28-75)63(104)91-50(72(113)114)30-38(3)4)94-70(111)60(41(8)10-2)93-65(106)47(22-24-52(77)96)88-68(109)58(39(5)6)92-64(105)44(18-11-14-26-73)85-57(101)36-82-55(99)34-81-56(100)35-83-67(108)51-21-17-29-95(51)71(112)48(23-25-53(78)97)89-61(102)43(76)31-42-33-80-37-84-42;3-2(4,5)1(6)7/h33,37-41,43-51,58-60H,9-32,34-36,73-76H2,1-8H3,(H2,77,96)(H2,78,97)(H2,79,98)(H,80,84)(H,81,100)(H,82,99)(H,83,108)(H,85,101)(H,86,103)(H,87,107)(H,88,109)(H,89,102)(H,90,110)(H,91,104)(H,92,105)(H,93,106)(H,94,111)(H,113,114);(H,6,7)/t40-,41-,43-,44-,45-,46-,47-,48-,49+,50-,51-,58-,59-,60-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRZHWRHXVGITJP-XEFRUYGVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CCCCN)NC(=O)CNC(=O)CNC(=O)CNC(=O)C1CCCN1C(=O)C(CCC(=O)N)NC(=O)C(CC2=CN=CN2)N.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@H](CC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCCN)NC(=O)CNC(=O)CNC(=O)CNC(=O)[C@@H]1CCCN1C(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC2=CN=CN2)N.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C74H126F3N23O21
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1730.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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